

An In-depth Technical Guide to 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Bromo-1-(4-(dimethylamino)phenyl)ethanone
Cat. No.:	B1267043

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-1-(4-(dimethylamino)phenyl)ethanone**, a key intermediate in organic synthesis. The document details its chemical and physical properties, experimental protocols for its synthesis, and its applications in research and development, particularly within the pharmaceutical and agrochemical sectors.

Core Compound Data

2-Bromo-1-(4-(dimethylamino)phenyl)ethanone is an organic compound valued for its utility as a reactive intermediate.^[1] The presence of an α -bromoketone functional group makes it a versatile building block for constructing more complex molecular architectures.

A summary of its key quantitative properties is provided below for easy reference and comparison.

Property	Value	Source(s)
Molecular Weight	242.11 g/mol	[2]
Molecular Formula	C ₁₀ H ₁₂ BrNO	[2] [3]
CAS Number	37904-72-6	[2]
Physical Form	Solid	[3]
Purity	Typically ≥95%	[3]
IUPAC Name	2-bromo-1-[4-(dimethylamino)phenyl]ethane	[2]
Common Synonyms	4-(Dimethylamino)phenacyl bromide, p-(Dimethylamino)phenacyl bromide, 2-Bromo-4'-(dimethylamino)acetophenone	[2] [3]

Synthesis and Experimental Protocols

The synthesis of **2-Bromo-1-(4-(dimethylamino)phenyl)ethanone** typically involves the α -bromination of its precursor, 4-dimethylaminoacetophenone. This reaction is a fundamental process in organic chemistry, and several methods can be employed. Below is a detailed methodology based on established protocols for the bromination of acetophenone derivatives.

Experimental Protocol: α -Bromination using Pyridine Hydrobromide Perbromide

This method is advantageous due to its safety, high yield, and cost-effectiveness.[\[4\]](#) Pyridine hydrobromide perbromide serves as a solid, stable source of bromine, making it easier and safer to handle than liquid bromine.

Materials:

- 4-Dimethylaminoacetophenone


- Pyridine hydrobromide perbromide
- Glacial Acetic Acid (Solvent)
- 50 mL Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Standard laboratory glassware for workup and purification

Procedure:

- Reaction Setup: In a 50 mL round-bottom flask, combine 4-dimethylaminoacetophenone (1 equivalent) and pyridine hydrobromide perbromide (1.1 equivalents).
- Solvent Addition: Add glacial acetic acid to the flask to serve as the reaction solvent.
- Reaction Conditions: Equip the flask with a reflux condenser and place it on a heating mantle with a magnetic stirrer. Heat the reaction mixture to 90°C with continuous stirring.[4][5]
- Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC) to observe the consumption of the starting material.
- Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
- Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any residual acetic acid and pyridine salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final, pure **2-Bromo-1-(4-(dimethylamino)phenyl)ethanone**.

Synthetic Workflow

The logical flow of the synthesis described above can be visualized as a straightforward experimental workflow.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Bromo-1-(4-(dimethylamino)phenyl)ethanone**.

Applications in Research and Drug Development

As a reactive intermediate, **2-Bromo-1-(4-(dimethylamino)phenyl)ethanone** is a valuable precursor in the synthesis of various target molecules. Its utility stems from the electrophilic carbon adjacent to the carbonyl group and the nucleophilic bromine atom, which can be readily displaced.

- **Pharmaceutical Synthesis:** The α -bromoketone moiety is a common pharmacophore and a key building block for synthesizing a wide range of heterocyclic compounds and other complex molecules with potential biological activity. It is frequently used in the development of novel therapeutic agents.
- **Agrochemical Development:** Similar to its role in pharmaceuticals, this compound serves as a starting material for creating new pesticides and herbicides.
- **Organic Synthesis:** In a broader research context, it is used in various organic reactions, including nucleophilic substitution and the formation of carbon-carbon bonds, enabling the construction of diverse molecular scaffolds.^[1]

Safety and Handling

It is critical to handle this compound with appropriate safety precautions.

- **Hazard Classification:** **2-Bromo-1-(4-(dimethylamino)phenyl)ethanone** is classified as a corrosive substance.
- **Health Risks:** It is known to cause severe skin burns and eye damage.^[2]
- **Recommended Precautions:** Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 37904-72-6: 2-Bromo-1-[4-(dimethylamino)phenyl]ethanone [cymitquimica.com]
- 2. 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone | C10H12BrNO | CID 142225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-BROMO-1-(4-DIMETHYLAMINO-PHENYL)-ETHANONE | CymitQuimica [cymitquimica.com]
- 4. Application of α -bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of α -bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1267043#2-bromo-1-4-dimethylamino-phenyl-ethanone-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com